2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
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Overview
Description
2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethylphenyl group, and an oxadiazole ring fused to an isoquinolinone core
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the fluorophenyl and trifluoromethylphenyl groups. Common synthetic routes may involve the use of reagents such as hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired product. Industrial production methods may optimize these steps to enhance yield and purity, often employing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) are commonly used. Reaction conditions may vary, including temperature, pressure, and solvent choice.
Major Products: The major products formed depend on the specific reaction and conditions, often leading to derivatives with modified functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. Its fluorophenyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity, while the oxadiazole ring may play a role in stabilizing the compound within biological systems. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
- 2-(4-chlorophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- 2-(4-bromophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- 2-(4-methylphenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
These compounds share similar core structures but differ in the substituents attached to the phenyl rings, which can influence their reactivity and applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13F4N3O2/c25-16-8-10-17(11-9-16)31-13-20(18-6-1-2-7-19(18)23(31)32)22-29-21(30-33-22)14-4-3-5-15(12-14)24(26,27)28/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJHZQYNMPDIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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